2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Overview
Description
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O4. It is a derivative of quinoxaline and features a carboxylic acid group at the 6-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Scientific Research Applications
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is Dipeptidyl Peptidase-IV (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
The compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. Increased levels of incretins lead to increased insulin synthesis and release, decreased glucagon release, and decreased hepatic glucose output .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway . Incretins, such as GLP-1 and GIP, are released by the intestine in response to food intake. They enhance insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the compound prolongs the action of incretins, leading to improved glucose control .
Pharmacokinetics
The compound obeysLipinski’s rule , indicating efficient oral bioavailability .
Result of Action
The inhibition of DPP-4 by this compound leads to increased insulin secretion and decreased glucagon release . This results in improved blood glucose control, making it a potential therapeutic agent for the treatment of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
Quinoxaline derivatives have been reported to exhibit promising selective dipeptidyl peptidase-IV (DPP-4) inhibitory activity . DPP-4 is an enzyme involved in glucose metabolism, suggesting that this compound may interact with this enzyme and potentially influence biochemical reactions related to glucose metabolism .
Molecular Mechanism
Quinoxaline derivatives have been shown to inhibit DPP-4, suggesting that this compound may exert its effects at the molecular level through interactions with this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with diethyl oxalate, followed by cyclization and subsequent oxidation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can have different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
- 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline
Uniqueness
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJDUUUPLPMKSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161603 | |
Record name | 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14121-55-2 | |
Record name | 1,2,3,4-Tetrahydro-2,3-dioxo-6-quinoxalinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14121-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14121-55-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3,4-TETRAHYDRO-2,3-DIOXOQUINOXALINE-6-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UAG2SL9CT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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